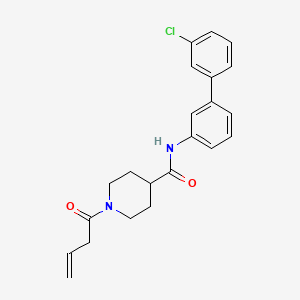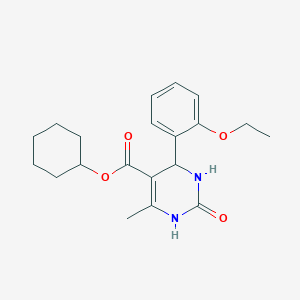![molecular formula C15H17ClN2 B5143753 N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5143753.png)
N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride, also known as ACQH, is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various areas.
Wirkmechanismus
The mechanism of action of N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride involves its ability to bind to specific targets in cells, including DNA and proteins. This binding leads to changes in gene expression and protein function, ultimately resulting in the observed biological effects of N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride.
Biochemical and Physiological Effects:
N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride has been shown to have a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride has also been shown to modulate various signaling pathways in cells, including the PI3K/Akt and MAPK pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride in lab experiments is its ability to selectively target specific cellular pathways, making it a useful tool for studying the underlying mechanisms of various diseases. However, one limitation of using N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride, including further studies on its potential use in cancer therapy, neuroprotection, and drug discovery. Additionally, there is a need for further research on the toxicity of N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride and its potential side effects, as well as studies on its pharmacokinetics and pharmacodynamics. Finally, there is a need for the development of more efficient synthesis methods for N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride, which can help to facilitate its use in scientific research.
Synthesemethoden
The synthesis of N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride involves the reaction between 2,3-dihydro-1H-cyclopenta[b]quinoline and allylamine in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride in its hydrochloride form.
Wissenschaftliche Forschungsanwendungen
N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride has been studied extensively for its potential use in various scientific research areas, including cancer research, neurobiology, and drug discovery. In cancer research, N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurobiology, N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride has been used as a lead compound for the development of new drugs.
Eigenschaften
IUPAC Name |
N-prop-2-enyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2.ClH/c1-2-10-16-15-11-6-3-4-8-13(11)17-14-9-5-7-12(14)15;/h2-4,6,8H,1,5,7,9-10H2,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWKPCKITCVOMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C2CCCC2=NC3=CC=CC=C31.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-prop-2-enyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![allyl 2-[(4-methoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5143676.png)
![4-methyl-6-(1-piperidinyl)-2-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5143685.png)
![4-[(4-ethylphenyl)sulfonyl]-N-(2-methylbenzyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5143699.png)
![N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5143708.png)
![N-{4-[({4-[6-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}amino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5143709.png)

![9-[3-(2-fluorophenoxy)propyl]-9H-carbazole](/img/structure/B5143719.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5143723.png)




![5-(1,3-benzodioxol-4-ylmethyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5143772.png)